molecular formula C13H23NO5 B13927283 O1-Tert-butyl O3-methyl 5-methoxypiperidine-1,3-dicarboxylate

O1-Tert-butyl O3-methyl 5-methoxypiperidine-1,3-dicarboxylate

Cat. No.: B13927283
M. Wt: 273.33 g/mol
InChI Key: XCILIIXUYKMDPY-UHFFFAOYSA-N
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Description

O1-Tert-butyl O3-methyl 5-methoxypiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H23NO5 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-Tert-butyl O3-methyl 5-methoxypiperidine-1,3-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and methyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and cost-effectiveness, often incorporating continuous flow techniques and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

O1-Tert-butyl O3-methyl 5-methoxypiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from 0°C to 100°C .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted piperidine derivatives .

Scientific Research Applications

O1-Tert-butyl O3-methyl 5-methoxypiperidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-Tert-butyl O3-methyl 5-methoxypiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-Tert-butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate
  • O1-tert-butyl O3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate
  • O1-tert-butyl O3-methyl cis-5-aminopiperidine-1,3-dicarboxylate

Uniqueness

O1-Tert-butyl O3-methyl 5-methoxypiperidine-1,3-dicarboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its tert-butyl and methoxy groups provide steric hindrance and electronic effects that influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-methoxypiperidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(16)14-7-9(11(15)18-5)6-10(8-14)17-4/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCILIIXUYKMDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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